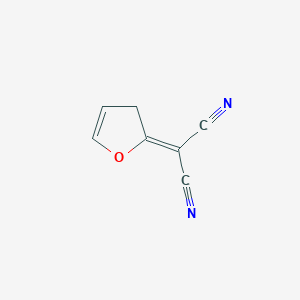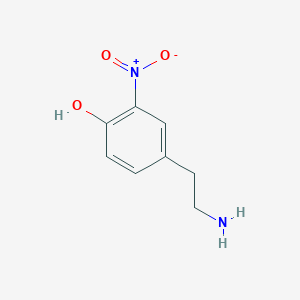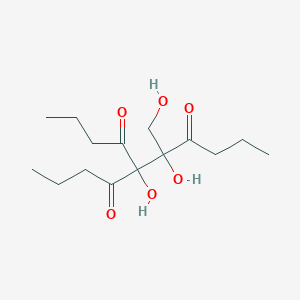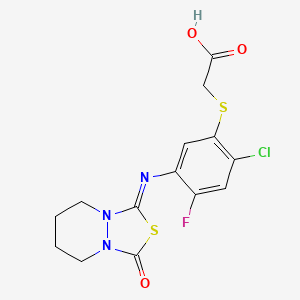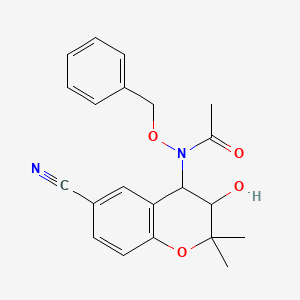![molecular formula C29H33F3N2O6 B1258463 [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2R,4R)-2-(4-hydroxybutoxy)-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1258463.png)
[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2R,4R)-2-(4-hydroxybutoxy)-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyran-6-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2R,4R)-2-(4-hydroxybutoxy)-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyran-6-yl]methanone is a member of (trifluoromethyl)benzenes.
Aplicaciones Científicas De Investigación
Overview of Related Research Applications
Coumarins and Their Derivatives in Bioactive Heterocyclic Compound Research
- Coumarins, including hydroxycoumarins, have been extensively studied for their chemical, photochemical, and biological properties, with applications across genetics, pharmacology, and microbiology. These compounds serve as precursors in pharmaceutical, perfumery, and agrochemical industries, showcasing their versatility and importance in synthetic organic chemistry (Yoda, 2020).
DNA Binding and Pharmacological Uses of Benzimidazole Derivatives
- The dye Hoechst 33258 and its analogues, featuring benzimidazole groups, bind to DNA's minor groove with specificity for AT-rich sequences. These compounds have applications in chromosome and nuclear staining, radioprotection, and as topoisomerase inhibitors, illustrating their utility in plant cell biology and drug design (Issar & Kakkar, 2013).
Anticancer and Antioxidant Properties of Chromones
- Chromones and their derivatives are explored for their radical scavenging activity, which can inhibit cell impairment leading to various diseases. Their antioxidant properties are linked to structural features like the double bond and carbonyl group of the chromone nucleus (Yadav et al., 2014).
Advanced Oxidation Processes in Environmental Applications
- Research into the degradation of acetaminophen by advanced oxidation processes (AOPs) highlights the significance of understanding reactive intermediates for environmental safety. These processes are crucial for mitigating the environmental impact of recalcitrant compounds (Qutob et al., 2022).
Biopolymers Produced by Methanotrophic Bacteria
- Poly-3-hydroxybutyrate (PHB), produced by methanotrophic bacteria, exemplifies the potential of biopolymers in replacing petrochemical polymers due to its biodegradable nature and non-toxic degradation products. This research underscores the environmental and industrial relevance of microbial biopolymers (Kubaczyński et al., 2019).
Propiedades
Nombre del producto |
[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2R,4R)-2-(4-hydroxybutoxy)-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyran-6-yl]methanone |
|---|---|
Fórmula molecular |
C29H33F3N2O6 |
Peso molecular |
562.6 g/mol |
Nombre IUPAC |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[(2R,4R)-2-(4-hydroxybutoxy)-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyran-6-yl]methanone |
InChI |
InChI=1S/C29H33F3N2O6/c30-29(31,32)23-6-4-21(5-7-23)22-16-26(40-27(17-22)37-14-2-1-13-35)28(36)34-11-9-33(10-12-34)18-20-3-8-24-25(15-20)39-19-38-24/h3-8,15-16,22,27,35H,1-2,9-14,17-19H2/t22-,27+/m0/s1 |
Clave InChI |
CGWJDORVWUJCPV-WXVAWEFUSA-N |
SMILES isomérico |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=C[C@@H](C[C@@H](O4)OCCCCO)C5=CC=C(C=C5)C(F)(F)F |
SMILES canónico |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(CC(O4)OCCCCO)C5=CC=C(C=C5)C(F)(F)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4,12-Diacetyloxy-9-hydroxy-15-[2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-10,14,20,20-tetramethyl-11,18-dioxo-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B1258382.png)
![1-Hexadecanoyl-2-{6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine](/img/structure/B1258383.png)
![3-Hydroxy-17-(5-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1258387.png)

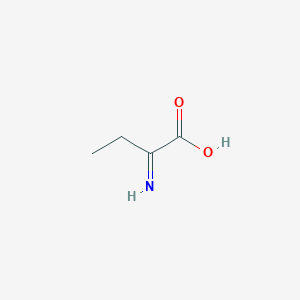

![6alpha-[(R)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate](/img/structure/B1258391.png)
